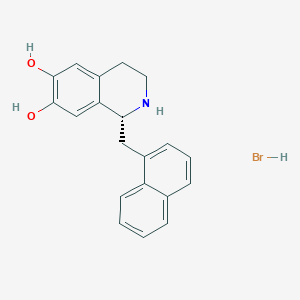
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a butan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学研究应用
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
相似化合物的比较
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be compared with other brominated cyclobutanes and substituted cyclobutanes:
1-(Bromomethyl)cyclobutane: Lacks the butan-2-yl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclobutane: Contains a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.
1-(Chloromethyl)-1-(butan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity in substitution and elimination reactions.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-butan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3 |
InChI 键 |
AHYQCULEWIFJPY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


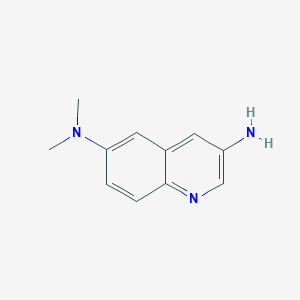
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
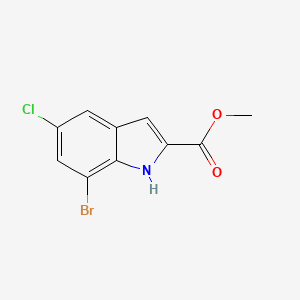
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
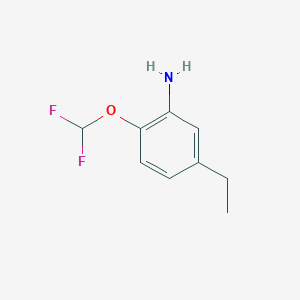

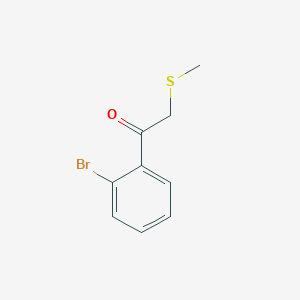
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)

